![molecular formula C19H14ClN5O B2994784 1-(4-((1-(2-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)氨基)苯基)乙酮 CAS No. 1171493-48-3](/img/structure/B2994784.png)
1-(4-((1-(2-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)氨基)苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone” belongs to the class of organic compounds known as phenylpiperidines . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with two nitrogen atoms at the 1st and 3rd positions . The structure also involves a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis
This compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has also demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .科学研究应用
Cancer Therapeutics
This compound has been identified as a potent inhibitor of Protein Kinase B (PKB or Akt), which is a key player in cell proliferation and survival signaling pathways. Its ability to selectively inhibit PKB over other kinases makes it a promising candidate for targeted cancer therapy. Inhibitors like this compound can modulate biomarkers of signaling through PKB in vivo and have shown to inhibit the growth of human tumor xenografts in mice models .
Drug Metabolism and Pharmacokinetics (DMPK)
The compound has demonstrated favorable preclinical DMPK properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. This indicates its potential for good bioavailability and effectiveness in pharmacological applications .
Molecular Pathology
Due to the deregulation of PKB signaling in many cancers, this compound’s role in targeting PKB can be crucial in understanding the molecular pathology of these diseases. It can help in identifying the molecular basis of unregulated signaling pathways that are common in various human cancers .
Pharmacodynamics
The compound’s impact on pharmacodynamics is significant as it affects the phosphorylation of Akt and downstream biomarkers. This can lead to the development of new drugs that can more effectively target these pathways and provide better therapeutic outcomes .
Selective Kinase Inhibition
The optimization of lipophilic substitution within a series of related compounds has led to the development of this compound as an ATP-competitive, nanomolar inhibitor with high selectivity for PKB over PKA. This specificity is essential for reducing side effects and increasing the therapeutic index of potential drugs .
Antitumor Agents
As an inhibitor of PKB, this compound has potential as an antitumor agent. Its ability to modulate in vivo biomarkers and inhibit tumor growth makes it a valuable tool in the development of new antitumor therapies .
Signal Transduction Research
This compound can be used in signal transduction research to study the PI3K-PKB signaling pathway, which is vital for cell growth and survival. Understanding how this compound interacts with the pathway can lead to insights into the regulation of cell fate .
Chemical Biology
In chemical biology, this compound can be used as a tool to dissect the role of PKB in various biological processes. By inhibiting PKB, researchers can study the downstream effects and understand the broader implications of PKB activity in cells .
作用机制
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), are a key component of intracellular signaling pathways regulating growth and survival . They play a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The inhibition of Akt kinases affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting Akt, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is a decrease in the phosphorylation of Akt and downstream biomarkers . This can lead to inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .
属性
IUPAC Name |
1-[4-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c1-12(26)13-6-8-14(9-7-13)24-18-15-10-23-25(19(15)22-11-21-18)17-5-3-2-4-16(17)20/h2-11H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSODHZNUGPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

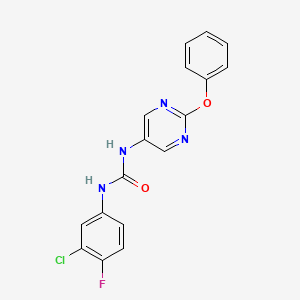
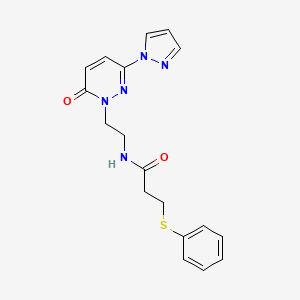


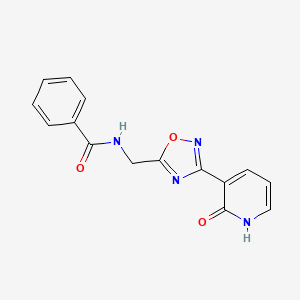
![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)
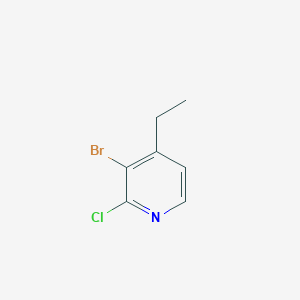
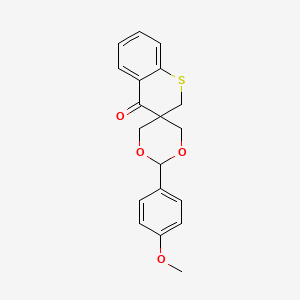
![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)
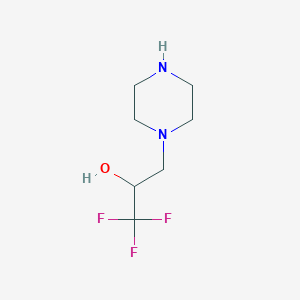
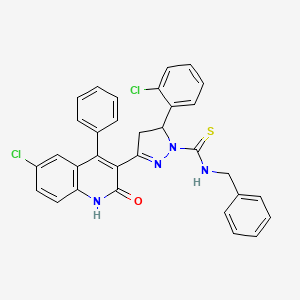
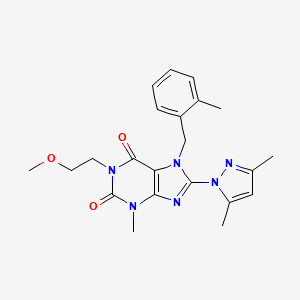
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)